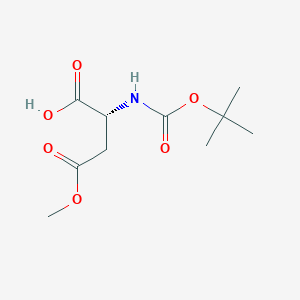

Boc-D-Asp(OMe)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124184-67-4 | |

| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Asp(OMe)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-tert-butyloxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, enabling the precise incorporation of D-aspartic acid residues into peptide chains.

Core Chemical Properties and Structure

This compound is a derivative of the naturally occurring amino acid L-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group. This strategic protection allows for selective reactions at the α-carboxyl group during peptide synthesis.

Chemical Structure:

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

Quantitative Chemical Data:

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [1] |

| CAS Number | 124184-67-4 | [1][2] |

| Molecular Formula | C10H17NO6 | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Melting Point | 56 °C | [1] |

| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1][2] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group. The following is a generalized experimental protocol based on established chemical transformations.

Materials:

-

D-aspartic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl2) or another suitable esterification catalyst

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (Et3N) or another suitable base

-

Dioxane and water (or another suitable solvent system for Boc protection)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

Step 1: β-Methyl Esterification of D-Aspartic Acid

-

Suspend D-aspartic acid in an excess of methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. The amount of thionyl chloride should be catalytic.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The suspension should gradually become a clear solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess methanol under reduced pressure to obtain the crude D-aspartic acid β-methyl ester.

Step 2: N-Boc Protection

-

Dissolve the crude D-aspartic acid β-methyl ester in a 1:1 mixture of dioxane and water.

-

Add triethylamine to the solution to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield this compound as a solid.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)

-

TFA (Trifluoroacetic acid) for Boc deprotection

-

Scavengers (e.g., triisopropylsilane - TIS, water)

-

Washing solvents (DMF, DCM, isopropanol)

Procedure:

1. Resin Swelling:

-

Swell the peptide-resin in the appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of TFA in DCM (typically 25-50%) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.

-

Agitate the resin for 1-2 minutes, then drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for the coupling step.

3. Neutralization:

-

Add a solution of a base (e.g., 5-10% DIPEA in DMF) to the resin and agitate for 5-10 minutes to neutralize the protonated amino group.

-

Drain the neutralization solution and repeat the process.

-

Wash the resin thoroughly with DMF to remove excess base.

4. Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, of slightly less equivalence than the amino acid) in DMF.

-

Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation solution and allow it to pre-activate for a few minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amino groups.

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS) for the incorporation of an amino acid like this compound.

Caption: Workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

This technical guide serves as a foundational resource for understanding and utilizing this compound in research and development. Its well-defined chemical properties and critical role as a protected amino acid make it an indispensable tool for the synthesis of complex and novel peptides.

References

Technical Guide: Boc-D-Asp(OMe)-OH for Advanced Research and Pharmaceutical Development

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. It details its chemical properties, synthesis, and critical applications, with a focus on its role as a key building block in peptide synthesis and as a chiral intermediate in drug development.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. It is strategically modified with two essential protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a methyl ester (OMe) on the β-carboxyl side chain. This configuration leaves the α-carboxyl group available for peptide bond formation while preventing unwanted side reactions.

| Property | Data | Reference(s) |

| CAS Number | 124184-67-4 | [1] |

| Molecular Formula | C₁₀H₁₇NO₆ | |

| Molecular Weight | 247.25 g/mol | |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [1] |

| Physical Form | White to off-white solid | [1] |

| Melting Point | 56°C | [1] |

| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents such as Dimethyl sulfoxide (DMSO). | |

| Storage Conditions | Recommended storage at 2-8°C for short-term and -20°C for long-term stability. |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process requiring precise control of protecting group chemistry. The general synthetic strategy involves two key transformations:

-

N-Terminal Protection: The synthesis begins with the protection of the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction yields N-Boc-D-aspartic acid.

-

Selective Side-Chain Esterification: The subsequent and more challenging step is the selective esterification of the β-carboxyl group (the side chain) to form the methyl ester, without reacting the α-carboxyl group. This can be achieved through various methods, often involving the temporary protection of the α-carboxyl group, followed by methylation of the side chain with a reagent like methyl iodide and subsequent deprotection of the α-carboxyl group.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is as a specialized building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of a D-amino acid is a key strategy for designing novel peptides with enhanced therapeutic properties.

-

Increased Proteolytic Stability: Peptides constructed with D-amino acids are more resistant to degradation by proteases and peptidases in the body, which typically recognize only L-amino acids. This leads to a longer biological half-life.

-

Conformational Constraints: The inclusion of a D-residue alters the peptide's secondary structure (e.g., turns, helices), which can lead to improved receptor binding affinity, selectivity, and biological activity.

The dual protection scheme of this compound is crucial for its function. The Boc group provides acid-labile protection for the N-terminus, making it ideal for the Boc-SPPS strategy, while the methyl ester protects the side chain from participating in undesired coupling reactions.

Caption: Role of protecting groups in this compound.

Chiral Synthon in Organic Chemistry

Beyond peptides, this compound serves as a valuable chiral building block for the asymmetric synthesis of complex organic molecules. Its defined stereocenter and multiple functional groups allow chemists to construct enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals with high precision.

Experimental Protocols

Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound onto a solid-phase resin supporting a growing peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol

Methodology:

-

Resin Preparation: If starting a new cycle, ensure the N-terminal Boc group of the resin-bound peptide has been removed (Step 5) and the resin has been neutralized (Step 2). Swell the peptide-resin in DMF for 30 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. This pre-activates the amino acid.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (ninhydrin should be negative).

-

Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove all excess reagents and byproducts.

-

-

N-Terminal Boc Deprotection (for the next cycle):

-

Add the TFA/DCM solution to the resin and agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.

-

Caption: Workflow for incorporating this compound in Boc-SPPS.

References

In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: Solubility and Stability

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butyloxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp(OMe)-OH), a key building block in peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Core Properties and Data

This compound is a white to off-white solid, primarily used in solid-phase and solution-phase peptide synthesis to introduce a D-aspartic acid residue with a protected side chain.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H17NO6 | [2] |

| Molecular Weight | 247.25 g/mol | [2] |

| Melting Point | 56 °C | [3] |

| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [3] |

| Appearance | Solid | [2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative assessments and data for the corresponding L-enantiomer provide valuable insights. The compound is generally soluble in polar aprotic solvents.

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (808.90 mM) | For the L-enantiomer, Boc-L-Asp(OMe)-OH. Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2] |

| Dichloromethane (DCM) | Soluble | Commonly used as a solvent in reactions and washes involving this compound. | [4] |

| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide coupling reactions. | [5] |

Stability Profile

The stability of this compound is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ester linkage of the methyl group.

Storage and Handling: For long-term storage, the compound in its solid form is best kept at -20°C, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[2] When in solution, for instance in DMSO, it should be stored at -80°C for up to six months or -20°C for one month to prevent degradation.[2]

pH Stability: The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of coupling reagents and reaction conditions used in peptide synthesis.[][7] However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are routinely used to deprotect the N-terminal Boc group during solid-phase peptide synthesis.[4][8] The methyl ester side-chain protection is generally more stable to acidic conditions than the Boc group but can be susceptible to hydrolysis under strongly basic conditions.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a protected amino acid in various organic solvents.

-

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol, Ethyl Acetate)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the samples by agitating them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a pre-established HPLC method with a calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under different pH conditions.

-

Materials and Equipment:

-

This compound

-

Aqueous buffers of varying pH (e.g., pH 4, 7, 9)

-

Organic co-solvent (e.g., Acetonitrile) to ensure initial dissolution

-

HPLC system with a UV detector

-

Thermostatically controlled incubator or water bath

-

-

Procedure:

-

Prepare stock solutions of this compound in an organic co-solvent.

-

Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a known starting concentration.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.

-

Monitor for the appearance of degradation products.

-

Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

-

Visualization of Application in Peptide Synthesis

This compound is a fundamental component in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical workflow of a single coupling cycle in Boc-SPPS.

Caption: Logical workflow of a single coupling cycle in Boc solid-phase peptide synthesis.

This workflow illustrates the sequential steps of deprotection, washing, neutralization, coupling of the Boc-protected amino acid, and final washing before proceeding to the next cycle of amino acid addition.[8][9]

References

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the most significant developments in this field was the introduction of the tert-butyloxycarbonyl (Boc) group. This technical guide provides a comprehensive overview of the Boc protecting group's core function, mechanism of action, application in Solid-Phase Peptide Synthesis (SPPS), and its role in modern drug development for researchers, scientists, and pharmaceutical professionals.

Core Function and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to reversibly protect the α-amino group of an amino acid.[1] This prevents the nucleophilic amine from participating in undesired reactions during the peptide bond formation, thereby directing the coupling to occur exclusively at the carboxyl terminus.[2][3] The Boc group's utility is defined by its stability under neutral and basic conditions and its facile, selective removal under acidic conditions.[1][4] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[1]

Mechanism of Boc Protection:

The introduction of the Boc group is most commonly achieved by reacting an amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), under basic conditions.[5][6] The base deprotonates the amino group, increasing its nucleophilicity. The amine then attacks a carbonyl carbon of the (Boc)₂O anhydride.[6][7] The reaction proceeds to form the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[7]

References

The Chiral Architect: An In-depth Technical Guide to Boc-D-Asp(OMe)-OH in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-aspartic acid β-methyl ester, commonly referred to as Boc-D-Asp(OMe)-OH, is a versatile chiral building block with significant applications in the fields of peptide synthesis, medicinal chemistry, and asymmetric catalysis. Its unique structural features—a D-configured stereocenter, an acid-labile Boc protecting group on the amine, and a stable methyl ester on the side-chain carboxyl group—provide a powerful tool for the stereocontrolled synthesis of complex molecules. This technical guide offers a comprehensive overview of the applications of this compound in chiral synthesis, presenting its established role in peptide chemistry and exploring its potential in the design of novel chiral ligands and auxiliaries. Detailed experimental protocols, quantitative data where available, and conceptual workflows are provided to facilitate its practical application in research and development.

Introduction: The Structural and Chemical Profile of this compound

This compound is a derivative of the non-proteinogenic D-aspartic acid. The strategic placement of protecting groups makes it an ideal synthon for multi-step organic synthesis.[1] The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino group under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2] The methyl ester on the β-carboxyl group is stable to the acidic conditions used for Boc removal, offering orthogonality in synthetic strategies.[1] This allows for selective deprotection and further functionalization at different sites of the molecule.

The inherent chirality of this compound at the α-carbon is a key feature that allows for the introduction of a defined stereocenter into target molecules. This is of paramount importance in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where the stereochemistry often dictates the biological activity and pharmacokinetic profile.[3]

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124184-67-4 | [4] |

| Molecular Formula | C₁₀H₁₇NO₆ | [4] |

| Molecular Weight | 247.25 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 56°C | [4] |

| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [4] |

| Purity | ≥95% | [4] |

| Storage | Store at room temperature | [4] |

Core Application: A Chiral Building Block in Peptide Synthesis

The most prominent and well-documented application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The incorporation of D-amino acids into peptide sequences is a common strategy to enhance their proteolytic stability, modulate their conformation, and improve their therapeutic properties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

In Boc-based SPPS, this compound is coupled to a resin-bound peptide chain with a free N-terminus. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.

References

- 1. orgsyn.org [orgsyn.org]

- 2. peptide.com [peptide.com]

- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of these complex biomolecules for a vast array of research and therapeutic applications. At the heart of SPPS are two predominant chemical strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these methodologies is a critical decision in any peptide synthesis endeavor, profoundly influencing the synthesis workflow, reagent selection, and the purity of the final product. This technical guide provides a comprehensive comparison of Boc and Fmoc SPPS, detailing their core chemical principles, experimental protocols, and the quantitative data that underpins their application.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection strategies, which dictate the conditions for the removal of the temporary α-amino protecting group while the permanent side-chain protecting groups remain intact.[1][2]

The Boc Strategy: This classic approach, which laid the foundation for modern SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[1][] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4][6] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[4]

The Fmoc Strategy: The Fmoc strategy, which has become the more prevalent method in contemporary peptide synthesis, utilizes the base-labile Fmoc protecting group.[1][7] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] In contrast, the side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, usually containing TFA.[][10] This orthogonality, where the α-amino and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[11][12]

Comparative Overview: Boc vs. Fmoc

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., Trifluoroacetic acid - TFA)[4][5] | Mild base (e.g., 20% Piperidine in DMF)[7][8] |

| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Strong acid (e.g., Hydrofluoric acid - HF, TFMSA)[4][13] | Strong acid (e.g., Trifluoroacetic acid - TFA) with scavengers[14][15] |

| Key Advantage | Can be advantageous for long or difficult sequences prone to aggregation due to protonation of the N-terminus during deprotection.[1] | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications.[1][16] |

| Key Disadvantage | Requires hazardous strong acids (HF) for cleavage and specialized equipment.[6][17] | The dibenzofulvene byproduct of deprotection can lead to side reactions if not effectively scavenged by piperidine.[9][16] |

| Automation Friendliness | Less amenable to full automation due to the use of hazardous reagents. | Highly amenable to automation, with UV monitoring of Fmoc deprotection enabling real-time feedback on reaction completion.[9][16] |

Experimental Protocols

Boc Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The cyclical process of Boc-SPPS involves a series of deprotection, neutralization, and coupling steps.[4]

1. Resin Swelling and Preparation:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[4]

-

Add a suitable solvent, typically dichloromethane (DCM), to swell the resin for 30-60 minutes with gentle agitation.[4]

-

Drain the solvent by filtration.[4]

2. Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin.[4]

-

Agitate the mixture for approximately 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

3. Neutralization:

-

To deprotonate the N-terminal ammonium salt formed during deprotection, add a solution of 10% diisopropylethylamine (DIEA) in DCM.[6]

-

Agitate for 1-2 minutes and then drain the neutralization solution.[4]

-

Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

-

In a separate vial, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[4]

-

Add this solution to the neutralized peptide-resin.

-

Initiate the coupling reaction by adding DIEA (4-6 equivalents).[4]

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[4]

-

Once complete, drain the coupling solution and wash the resin with DMF and DCM.[4]

5. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[4]

-

Carefully add a strong acid cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), at 0°C.[4]

-

The reaction is typically carried out for 1-2 hours.[4] Scavengers in the cocktail trap reactive carbocations generated from the protecting groups.[4]

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]

-

Collect the peptide by centrifugation or filtration and wash it multiple times with cold ether.[4]

-

Dry the peptide pellet under vacuum.[4]

Fmoc Solid-Phase Peptide Synthesis: A Modern Approach

The Fmoc-SPPS cycle is renowned for its mildness and efficiency.[7]

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Wang resin for peptide acids, Rink amide resin for peptide amides) in DMF for at least one hour.[18]

2. Nα-Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified time (typically 5-20 minutes).[12][19]

-

Drain the deprotection solution and repeat the treatment for a shorter duration to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[18]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.[7]

-

Drain the coupling solution and wash the resin with DMF.[7]

4. Final Cleavage and Deprotection:

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF followed by DCM and then dry it.[7]

-

Treat the dried peptide-resin with a cleavage cocktail, typically containing TFA and a combination of scavengers tailored to the peptide sequence (e.g., TFA/TIS/water).[14][15]

-

The cleavage reaction is usually performed at room temperature for 1-3 hours.

-

Filter the cleavage mixture to remove the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

-

Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[7]

Quantitative Data and Side Reactions

The efficiency of peptide synthesis is often compromised by various side reactions. The choice between Boc and Fmoc strategies can influence the prevalence of these undesirable events.

Common Side Reactions in SPPS

| Side Reaction | Description | More Prevalent in | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support.[13][20] | Fmoc-SPPS, especially with Proline at the C-terminus.[20][21] | In Boc-SPPS, use in-situ neutralization protocols.[20] In Fmoc-SPPS, use sterically hindered resins like 2-chlorotrityl chloride resin or couple the first two amino acids as a dipeptide unit.[20] |

| Aspartimide Formation | Cyclization of aspartic acid residues to a five-membered succinimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[13][20] | Can occur under both acidic and basic conditions.[20] A significant issue in Fmoc-SPPS due to piperidine treatment. | In Boc-SPPS, use the β-cyclohexyl ester of aspartic acid.[20] In Fmoc-SPPS, add HOBt to the piperidine deprotection solution.[20] |

| Racemization | Loss of stereochemical integrity at the α-carbon of an amino acid. | Fmoc-SPPS, particularly with sensitive residues like Cysteine and Histidine, where the α-proton is susceptible to base-catalyzed abstraction during coupling.[7][22] | Use of coupling reagents that minimize racemization (e.g., DIPCDI/Oxyma).[22] In Boc-SPPS, the protonated N-terminus after deprotection helps prevent racemization.[2] |

| Alkylation of Sensitive Residues | Reactive carbocations generated during cleavage can modify nucleophilic side chains of Trp, Met, Cys, and Tyr.[6][20] | More pronounced in Boc-SPPS due to the generation of t-butyl cations during deprotection and cleavage.[6] Also a concern in Fmoc-SPPS during final TFA cleavage.[23] | Addition of scavengers (e.g., thioanisole, EDT, TIS) to the cleavage cocktail.[4][14] |

| Oxidation of Methionine | The thioether side chain of methionine can be oxidized to the sulfoxide.[20] | Can occur during acidic cleavage in both strategies. | Addition of reducing agents like dithiothreitol (DTT) to the cleavage mixture.[20] Specific cleavage cocktails for Met-containing peptides have been developed.[24][25] |

Cleavage Cocktail Compositions

The composition of the cleavage cocktail is critical for obtaining a high-purity peptide by minimizing side reactions.

For Boc-SPPS (using strong acids like HF or TFMSA):

| Reagent | Purpose | Typical Concentration |

| HF or TFMSA | Cleaves the peptide from the resin and removes side-chain protecting groups. | ~90% |

| Anisole / Thioanisole | Cation scavenger to protect Tyr and Trp. | ~5-10% |

| Ethanedithiol (EDT) | Scavenger to protect Cys and prevent reattachment of protecting groups. | ~2-5% |

For Fmoc-SPPS (using TFA-based cocktails):

| Cocktail | Composition | Application |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[15] | A robust, general-purpose cocktail for peptides with multiple sensitive residues. |

| TFA/TIS/H₂O | 95:2.5:2.5[15] | A common, less odorous cocktail suitable for many peptides, especially when Trp(Boc) and Arg(Pbf) are used.[15] |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)[24] | Specifically designed to minimize methionine oxidation.[24][25] |

| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Effective for peptides containing Cys, Met, or Trp.[14] |

Visualizing the Workflows

To better illustrate the cyclical nature and key chemical transformations in both Boc and Fmoc SPPS, the following diagrams are provided.

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Caption: Orthogonal protection schemes in Boc and Fmoc SPPS.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[1][16] However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding.[1] Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chempep.com [chempep.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.uci.edu [chem.uci.edu]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. peptide.com [peptide.com]

- 21. chempep.com [chempep.com]

- 22. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 23. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. peptide.com [peptide.com]

A Technical Guide to Incorporating D-Amino Acids into Peptides using Boc-D-Asp(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp(OMe)-OH) for the introduction of D-amino acids into synthetic peptides. The incorporation of D-amino acids is a critical strategy in modern drug discovery and peptide engineering, offering significant advantages in terms of proteolytic stability, receptor affinity, and the generation of novel peptide conformations.[1][2] This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and biological relevance of peptides containing D-aspartic acid.

Introduction to D-Amino Acids in Peptide Therapeutics

While L-amino acids are the canonical building blocks of proteins in nature, the inclusion of their D-enantiomers into peptide sequences offers a powerful tool to enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.[3] Furthermore, the altered stereochemistry can lead to unique three-dimensional structures, potentially resulting in improved binding affinity and selectivity for biological targets.[2] D-aspartic acid, in particular, has been identified as an endogenous signaling molecule in neuroendocrine tissues, playing a role in hormone regulation, including the synthesis and release of testosterone.[4][5]

Properties of this compound

This compound is a key building block for introducing a D-aspartic acid residue into a peptide chain using solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the methyl ester on the β-carboxyl group provides stable side-chain protection during peptide elongation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid |

| CAS Number | 124184-67-4 |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol |

| Melting Point | 56°C |

| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg |

| Purity | Typically ≥95% |

| Physical Form | Solid |

| Storage | Store at room temperature |

Source: Sigma-Aldrich[4]

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved via Boc-strategy solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a manual Boc-SPPS cycle.

General Boc-SPPS Workflow

Caption: General workflow for Boc-strategy solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Additive (e.g., HOBt or Oxyma)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Remove the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF (5x).

-

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling additive like HOBt (3 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature. For uronium/aminium salt reagents like HBTU, dissolve the reagent (2.95 equivalents) with the amino acid and add the base (e.g., DIPEA, 6 equivalents) just before adding to the resin.

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings or to ensure high efficiency, the coupling time can be extended.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser (ninhydrin) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue/purple beads), the coupling reaction is incomplete. A second coupling step (recoupling) with a freshly prepared activated amino acid solution is recommended.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Cleavage Cocktail: A typical cleavage cocktail consists of the strong acid with a mixture of scavengers to protect sensitive amino acid residues from reactive cations generated during deprotection. A common mixture is HF:p-cresol:p-thiocresol:dimethyl sulfide (90:5:2.5:2.5, v/v/v/v).

Procedure:

-

The dried peptide-resin is placed in a specialized HF cleavage apparatus.

-

The scavenger mixture is added, and the apparatus is cooled in a dry ice/acetone bath.

-

Anhydrous HF is condensed into the reaction vessel.

-

The reaction is stirred at 0°C for 1-2 hours.

-

The HF is removed by vacuum.

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.

-

The crude peptide is then dissolved in an appropriate aqueous buffer for purification.

Data on Coupling Efficiency and Racemization

The efficiency of the coupling reaction and the extent of racemization are critical parameters in peptide synthesis. While specific quantitative data for this compound is not extensively published in a comparative format, the following tables provide illustrative data for different coupling reagents and the potential for racemization with aspartic acid derivatives.

Table 2: Comparative Performance of Common Coupling Reagents in SPPS

| Coupling Reagent | Class | Relative Speed | Typical Purity/Efficiency | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide | Moderate | High | Low | Cost-effective and widely used. HOBt is crucial to suppress racemization. |

| HBTU/DIPEA | Uronium/Aminium | Fast | High | Low | Very efficient, but the byproduct HOBt has explosive properties when dry. |

| HATU/DIPEA | Uronium/Aminium | Very Fast | Very High | Very Low | Highly efficient for sterically hindered couplings. More expensive than HBTU. |

| PyBOP/DIPEA | Phosphonium Salt | Fast | High | Low | Effective for difficult couplings with minimal racemization. |

Note: Data is compiled from various sources and represents general trends.[1][6]

Table 3: Factors Influencing Racemization of Aspartic Acid Derivatives

| Factor | Influence on Racemization | Mitigation Strategies |

| Activation Method | Strong activation can lead to oxazolone formation, a key intermediate in racemization.[7] | Use of additives like HOBt or Oxyma. Use of less reactive but still efficient coupling reagents. |

| Base | Strong, non-hindered bases can promote α-proton abstraction. | Use of sterically hindered bases like DIPEA. |

| Temperature | Higher temperatures can increase the rate of racemization. | Perform couplings at room temperature or below if necessary. |

| Aspartimide Formation | The formation of a succinimide intermediate (aspartimide) is a major pathway for racemization of aspartic acid residues, particularly in sequences like Asp-Gly or Asp-Ser.[7][8] | In Fmoc synthesis, adding HOBt to the piperidine deprotection solution can help. In Boc synthesis, using a cyclohexyl ester for side-chain protection can reduce aspartimide formation.[7] |

Biological Significance and Signaling Pathway

D-aspartic acid is not merely an unnatural amino acid for synthetic purposes; it is an endogenous molecule with significant biological roles, particularly in the neuroendocrine system. It has been shown to be involved in the regulation of hormone synthesis and release, including testosterone.

The signaling pathway for D-aspartate-induced testosterone synthesis involves its action on the hypothalamus and pituitary gland, as well as direct effects on the Leydig cells in the testes.

Caption: Signaling pathway of D-aspartic acid in testosterone synthesis.[9][10][11][12]

This pathway highlights a dual role for D-aspartic acid:

-

Hypothalamic-Pituitary Axis: D-aspartic acid can stimulate the N-methyl-D-aspartate (NMDA) receptor in the hypothalamus, leading to the release of Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland to stimulate the release of Luteinizing Hormone (LH).[5][12]

-

Direct Testicular Action: LH travels to the testes and binds to its receptor on Leydig cells, initiating a signaling cascade involving cyclic AMP (cAMP) that upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis. D-aspartic acid has also been shown to directly stimulate testosterone synthesis within the Leydig cells.[5][9][11]

Conclusion

This compound is an essential building block for the synthesis of peptides containing D-aspartic acid. The incorporation of this non-canonical amino acid can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity. A thorough understanding of the principles of Boc-SPPS, including careful selection of coupling reagents and strategies to minimize side reactions such as racemization and aspartimide formation, is crucial for the successful synthesis of high-quality D-amino acid-containing peptides. The biological significance of D-aspartic acid itself as a signaling molecule further underscores the importance of developing and utilizing synthetic methodologies for its incorporation into novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 7. peptide.com [peptide.com]

- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Boc-D-Asp(OMe)-OH: Commercial Suppliers, Purity Grades, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. It is an essential building block in peptide synthesis and various other applications within drug discovery and development. This guide details its commercial availability, typical purity grades, and the analytical methodologies required for its quality assessment.

Introduction to this compound

This compound is a derivative of the non-proteinogenic D-aspartic acid. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and the methyl ester on the β-carboxyl group make it a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] This strategic protection allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the amino group and the side-chain carboxyl group. The use of the D-enantiomer is crucial for the synthesis of peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity levels of 95% or higher. For demanding applications such as the synthesis of pharmaceutical-grade peptides, higher purity grades of ≥98% or even ≥99% are available and recommended. The selection of a suitable supplier and purity grade is a critical first step in any research or development project.

Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

| Supplier | Purity Grade(s) Offered | Analytical Method(s) Cited |

| Sigma-Aldrich | 95%, ≥98.0% (TLC)[2] | TLC[2] |

| ChemScene | 95% | Not specified |

| Ambeed | 95% | Not specified |

| BLDpharm | 95%[3] | Not specified |

| CP Lab Safety | min 95%[4] | Not specified |

| Ruifu Chemical | ≥98.0% (HPLC)[5] | HPLC |

| Chem-Impex | ≥98% (HPLC)[6] | HPLC |

| Thermo Fisher Scientific | 98% (99.2% on CoA)[7] | HPLC |

Synthesis and Purification Overview

The synthesis of this compound typically involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group.

A common synthetic route starts with the protection of the amino group of D-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The resulting Boc-D-aspartic acid can then be selectively esterified at the β-carboxyl position.

Purification is critical to achieving the desired purity grade. Common methods include:

-

Recrystallization: This is a widely used technique for purifying solid Boc-amino acids. The crude product is dissolved in a hot solvent in which it is soluble and then cooled to allow the purified compound to crystallize, leaving impurities in the solution. Common solvent systems include ethyl acetate/hexane and ethanol/water.[8]

-

Dicyclohexylamine (DCHA) Salt Formation: For oily or difficult-to-crystallize Boc-amino acids, forming a dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easier to purify by recrystallization.[8]

-

Chromatography: While less common for large-scale purification of the final product, column chromatography can be used to remove impurities.

The choice of purification method depends on the nature of the impurities and the desired final purity.

Experimental Protocols for Quality Control

Rigorous quality control is essential to ensure the identity, purity, and stability of this compound. The following are detailed protocols for the most common analytical techniques.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of this compound and other protected amino acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the specific system and column.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm (for the peptide bond and carbamate) and 280 nm (if aromatic impurities are suspected).

-

Column Temperature: 25-40°C.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of the this compound sample by dissolving it in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of 1 mg/mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Identify and quantify any impurity peaks. Common impurities may include the unprotected amino acid, byproducts from the synthesis, or residual solvents.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Instrumentation and Sample Preparation:

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition and Analysis:

-

Acquire a ¹H NMR spectrum using standard parameters.

-

Expected Chemical Shifts (in CDCl₃):

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

~2.80-3.10 ppm (multiplet, 2H): Protons of the β-methylene group (CH₂).

-

~3.70 ppm (singlet, 3H): Protons of the methyl ester group (OCH₃).

-

~4.50-4.70 ppm (multiplet, 1H): Proton of the α-carbon (CH).

-

~5.30-5.50 ppm (broad singlet, 1H): Proton of the NH group.

-

~9.0-11.0 ppm (broad singlet, 1H): Proton of the carboxylic acid (COOH).

-

¹³C NMR Acquisition and Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃):

-

~28.3 ppm: Methyl carbons of the Boc group.

-

~36.8 ppm: β-carbon (CH₂).

-

~50.2 ppm: α-carbon (CH).

-

~52.1 ppm: Methyl carbon of the ester.

-

~80.2 ppm: Quaternary carbon of the Boc group.

-

~155.8 ppm: Carbonyl carbon of the Boc group.

-

~171.6 ppm: Carbonyl carbon of the methyl ester.

-

~174.5 ppm: Carbonyl carbon of the carboxylic acid.

-

Visualizing Workflows

To aid researchers in the practical application of this information, the following workflows are presented in a visual format.

Conclusion

The selection of high-quality this compound is a critical factor for the successful outcome of research and drug development projects that rely on peptide synthesis. By understanding the available commercial options, the significance of different purity grades, and the application of rigorous analytical quality control, researchers can ensure the integrity of their starting materials and the reliability of their results. This guide serves as a valuable resource for making informed decisions regarding the procurement and validation of this essential amino acid derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

The Cornerstone of Peptide Research: A Technical Guide to Protected Amino Acids

For researchers, scientists, and drug development professionals, the precise construction of peptides is fundamental to advancing fields from basic biological research to the development of novel therapeutics. This in-depth technical guide delves into the core principles of using protected amino acids, the foundational elements that enable the controlled, stepwise synthesis of peptides. We will explore the strategic application of protecting groups, compare the two dominant synthesis methodologies, and provide detailed experimental protocols and quantitative performance data to inform your research.

At its core, peptide synthesis involves the formation of amide (peptide) bonds between amino acids in a specific sequence. However, amino acids are multifunctional molecules, possessing a reactive N-terminal α-amino group, a C-terminal α-carboxyl group, and, in many cases, a reactive side chain. To prevent unwanted side reactions and uncontrolled polymerization during peptide bond formation, it is essential to temporarily block, or "protect," these reactive functional groups.[1][] This is achieved through the use of chemical moieties known as protecting groups.

The ideal protecting group is one that can be introduced efficiently, remains stable throughout the various steps of peptide synthesis, and can be removed selectively under mild conditions without affecting the newly formed peptide bonds or other protecting groups.[3] The strategic use of different classes of protecting groups that can be removed under distinct chemical conditions is known as an orthogonal protection strategy .[4][] This principle is the bedrock of modern solid-phase peptide synthesis (SPPS), the most widely used method for creating synthetic peptides.[6][7]

The Two Pillars of Solid-Phase Peptide Synthesis: Fmoc/tBu vs. Boc/Bzl

Two primary orthogonal strategies have dominated the landscape of SPPS: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) strategies. The fundamental difference between them lies in the nature of the temporary protecting group used for the α-amino group and the conditions required for its removal.[8][9]

-

The Fmoc/tBu Strategy: This is the most widely adopted approach in modern peptide synthesis.[10] It utilizes the base-labile Fmoc group for temporary Nα-protection. The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The "permanent" side-chain protecting groups are typically tert-butyl (tBu)-based and are acid-labile.[3] This true orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection.[10] The final cleavage of the peptide from the solid support and the removal of the side-chain protecting groups are performed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[6]

-

The Boc/Bzl Strategy: This is the original SPPS strategy developed by Bruce Merrifield. It relies on a graded acid lability approach. The temporary Nα-protecting group is the acid-labile Boc group, which is removed with a moderately strong acid like TFA.[4] The "permanent" side-chain protecting groups are typically benzyl (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, which also cleaves the peptide from the resin.[4]

Quantitative Performance Comparison: Fmoc vs. Boc

While both strategies are effective, their performance can vary depending on the specific peptide sequence and synthesis conditions. The Fmoc strategy is often favored for its milder reaction conditions, which can lead to higher crude purity and yield, especially for peptides containing sensitive or modified amino acids.[3][8] However, the Boc strategy can be advantageous for the synthesis of long, hydrophobic peptides that are prone to aggregation, as the repeated acidic treatments can help to disrupt secondary structures.[6]

Below is a summary of illustrative quantitative data comparing the two strategies for the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂).

| Performance Metric | Boc Strategy | Fmoc Strategy | Notes |

| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[8] |

| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[8] |

| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[8] |

| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[8] |

| Coupling Yield | Generally high | Often exceeding 99% | The Fmoc strategy is widely reported to achieve high coupling yields.[1] |

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[8]

Side-Chain Protection: A Crucial Consideration

In addition to protecting the α-amino group, it is essential to protect the reactive side chains of many amino acids to prevent unwanted side reactions during peptide synthesis.[1][3] The choice of side-chain protecting group is dictated by the overall protection strategy (Fmoc/tBu or Boc/Bzl) and the specific chemistry of the amino acid.

| Amino Acid | Functional Group | Common Fmoc/tBu Protecting Group | Common Boc/Bzl Protecting Group | Deprotection Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) or NO₂ (Nitro) | Strong Acid (TFA or HF) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester) | Strong Acid (TFA or HF) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | 4-MeBzl (4-methylbenzyl) | Strong Acid (TFA), Iodine, or Mercury(II) acetate for Acm |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester) | Strong Acid (TFA or HF) |

| Histidine (His) | Imidazole | Trt (Trityl) | Dnp (2,4-dinitrophenyl) or Bom (Benzyloxymethyl) | Strong Acid (TFA or HF) |

| Lysine (Lys) | Amine | Boc (tert-butoxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Strong Acid (TFA or HF) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA or HF) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA or HF) |

| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl) | For (Formyl) | Strong Acid (TFA or HF) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) | 2,6-Cl₂Bzl (2,6-dichlorobenzyl) or 2-BrZ (2-bromobenzyloxycarbonyl) | Strong Acid (TFA or HF) |

Visualizing the Process: Workflows and Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the core concepts.

Experimental Protocols

The following sections provide detailed, generalized protocols for key steps in both Fmoc and Boc-based SPPS. These should be considered as starting points and may require optimization based on the specific peptide sequence and available resources.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of deprotection and coupling for Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

N,N'-Diisopropylethylamine (DIEA) (6-10 equivalents)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid and coupling reagent in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).

-

Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for Boc-SPPS.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield resin)

-

50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Dichloromethane (DCM)

-

10% (v/v) DIEA in DCM (Neutralization solution)

-

Boc-protected amino acid (2-4 equivalents)

-

Coupling reagent (e.g., HBTU, HOBt)

-

N,N'-Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the 50% TFA in DCM solution to the resin.

-

Agitate for 1-2 minutes.

-

Drain the solution.

-

Add a fresh portion of 50% TFA in DCM and agitate for 15-25 minutes.[4]

-

-

Washing: Wash the resin with DCM (3-5 times) to remove excess TFA.

-

Neutralization:

-

Add the 10% DIEA in DCM solution to the resin and agitate for 1-2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

-

Washing: Wash the resin with DCM (3-5 times) to remove excess base.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-protected amino acid and coupling reagent in DMF or a DCM/DMF mixture.

-

Add the solution to the neutralized peptide-resin.

-

Add DIEA to initiate the coupling reaction.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DCM (3-5 times).

-

Repeat: The cycle is repeated for each subsequent amino acid.

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step to cleave the peptide from the resin and remove side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the peptide pellet under vacuum.

-

Conclusion

The use of protected amino acids is an indispensable principle in the chemical synthesis of peptides. The choice between the two major strategies, Fmoc/tBu and Boc/Bzl, depends on a variety of factors including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy has become the predominant method due to its milder deprotection conditions and amenability to automation. However, the Boc strategy remains a powerful tool, particularly for the synthesis of challenging and aggregation-prone peptides. A thorough understanding of the underlying chemistry, careful selection of protecting groups, and optimization of reaction conditions are paramount to the successful synthesis of high-purity peptides for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Boc-D-Asp(OMe)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction